3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile
Description
3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile is an acrylonitrile derivative featuring a methylsulfanyl-substituted anilino group at position 3 and a 3-thienyl moiety at position 2. These compounds are characterized by a conjugated C=C–C≡N backbone, which confers unique electronic properties and reactivity, making them valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
(E)-3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVTAOXYJBICE-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)N/C=C(/C#N)\C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile typically involves the reaction of 3-(methylsulfanyl)aniline with 3-thiopheneacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Additions at the Acrylonitrile Moiety
The electron-deficient β-carbon of the acrylonitrile group undergoes nucleophilic additions. For example:
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Thiol Addition : Reaction with thiols (R-SH) under basic conditions forms β-thioether derivatives.
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Amine Addition : Primary amines add to the acrylonitrile group, forming β-aminoacrylonitriles. Intramolecular hydrogen bonding (N–H⋯O/N) stabilizes intermediates, as observed in structurally similar compounds .
Key Reaction Conditions :
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| R-SH | Na₂CO₃, EtOH | β-Thioether acrylonitrile | , |
| NH₂R | Room temperature, EtOH | β-Aminoacrylonitrile |
Cyclization Reactions to Heterocyclic Systems
The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles:
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Thieno[2,3-d]pyrimidine Formation : Reaction with primary amines and formaldehyde under Mannich-type cyclization yields hexahydrothieno[2,3-d]pyrimidine derivatives .
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Indole-Fused Systems : Intramolecular cyclization with indole derivatives (e.g., via Buchwald–Hartwig coupling) forms polycyclic frameworks .
Example Cyclization Pathway :
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Mannich Cyclization :
Electrophilic Substitution on the Thienyl Ring
The electron-rich 3-thienyl group undergoes electrophilic substitution:
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Halogenation : Bromination at the α-position of the thiophene ring using NBS (N-bromosuccinimide) .
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Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the thienyl ring .
Reported Coupling Reaction :
| Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Thienyl acrylonitrile | Aryl boronic acid | Pd(PPh₃)₄ | Biaryl-substituted acrylonitrile | 82% |
Oxidation and Reduction Processes
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Methylsulfanyl Group Oxidation :
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Nitrile Reduction :
Oxidation Example :
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| –SMe | m-CPBA | –SO– |
Palladium-Catalyzed Cross-Coupling Reactions
The anilino and thienyl groups participate in Pd-mediated couplings:
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Buchwald–Hartwig Amination : Coupling aryl halides with the anilino group to form diarylamines .
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C–N Bond Formation : Reactivity with aryl triflates under Pd(OAc)₂/XPhos catalysis .
Catalytic System :
| Reaction Type | Catalyst | Ligand | Substrate | Product | Reference |
|---|---|---|---|---|---|
| C–N Coupling | Pd(OAc)₂ | XPhos | Aryl triflate | N-Aryl acrylonitrile |
Acid/Base-Mediated Rearrangements
Scientific Research Applications
Chemistry
3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile serves as a building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in material science and organic synthesis.
Biology
Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown its potential to inhibit cell proliferation in cancer cell lines, highlighting its importance in the field of medicinal chemistry.
Medicine
The compound is being explored for its therapeutic applications , particularly in drug development. Its ability to interact with specific molecular targets suggests it could be used in designing new treatments for various diseases, including cancer.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative activity against these cell lines .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing new compounds based on the Michael reaction involving this compound as a precursor. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and evaluating their biological activities .
Mechanism of Action
The mechanism of action of 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acrylonitrile derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituent Effects on Structure and Bonding
Table 1: Structural Parameters of Selected Acrylonitrile Derivatives
*RAHB: Resonance-assisted hydrogen bonding.
Key Findings:
- Conjugation Effects: The C=C–C≡N backbone in these compounds shows significant conjugation, leading to shortened C–C bonds (1.415–1.437 Å) compared to typical single bonds (~1.54 Å) .
- Hydrogen Bonding: Analogs with RAHB (e.g., N–H⋯O(sulfonyl)) exhibit enhanced stability and planar molecular conformations, critical for biological interactions .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (-SO₂) and nitro (-NO₂) groups increase electrophilicity, enhancing reactivity in nucleophilic environments .
Crystallographic Insights
- Planarity and Packing: Compounds with RAHB form planar structures with π–π stacking (e.g., aminophenyl rings in ), influencing solid-state properties and solubility .
- Crystal Systems: Most analogs crystallize in monoclinic systems (e.g., P2₁/c), with unit cell parameters dependent on substituent bulk .
Biological Activity
3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile (CAS: 477851-20-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anti-cancer agent.
Cytotoxicity
Research indicates that acrylonitrile derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.
- Study Findings : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against melanoma and breast cancer cell lines. This suggests that this compound may possess comparable activity .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage models.
- Mechanism : The anti-inflammatory action is thought to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of TNF-α and IL-6 .
Case Studies and Research Findings
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.
- Modulation of Inflammatory Pathways : Suppression of cytokine production and inflammatory mediator release.
Q & A
Q. What are the standard synthetic protocols for 3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile?
The synthesis typically involves a multi-step reaction sequence, starting with the condensation of substituted anilines and thienyl precursors under controlled conditions. Key steps include:
- Solvent selection : Anhydrous dioxane or tetrahydrofuran (THF) is often used to minimize side reactions .
- Reagent addition : Sequential addition of reactants, such as potassium hydroxide and methyl iodide, to functionalize intermediates .
- Microwave-assisted synthesis : Reduces reaction times compared to conventional heating (e.g., from 12 hours to 30 minutes) . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sulfur-containing groups .
Q. How is the compound purified post-synthesis?
Purification methods include:
- Recrystallization : Ethanol or methanol is used to isolate high-purity crystals, with cooling gradients to enhance crystal quality .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials .
- Solvent extraction : Dichloromethane or chloroform partitions organic layers from aqueous phases, followed by drying with anhydrous sodium sulfate .
Q. What spectroscopic and crystallographic methods confirm structural identity?
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm) .
- IR spectroscopy : CN stretching (~2200 cm) and S=O/S–C vibrations (1050–1250 cm) validate functional groups .
- X-ray crystallography : SHELX programs refine atomic coordinates, with R-factors < 0.05 indicating high precision . Hydrogen atoms are placed using riding models, and displacement parameters are constrained to parent atoms .
Advanced Research Questions
Q. How can contradictions in reaction yields during scale-up be resolved?
Inconsistent yields often arise from:
- Temperature gradients : Microwave reactors provide uniform heating, reducing hot spots common in batch reactors .
- By-product formation : HPLC-MS monitors intermediates, while adjusting pH (e.g., to 6–7) minimizes hydrolysis of nitrile groups .
- Solvent polarity : Switching from polar aprotic (DMF) to less polar solvents (toluene) can suppress dimerization .
Q. What computational methods predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinase targets), with scoring functions prioritizing poses with hydrogen bonds to the nitrile group .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the acrylonitrile moiety .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the thienyl ring in aqueous or lipid bilayer environments .
Q. How are intramolecular hydrogen bonds analyzed in crystallographic studies?
- Resonance-assisted hydrogen bonding (RAHB) : Metrics include N–H⋯O/S distances (e.g., 2.85–3.10 Å) and angles (>150°), with shortened C=C bonds (1.42 Å vs. typical 1.47 Å) indicating conjugation .
- SHELXL refinement : Restraints on thermal parameters (U) improve accuracy for disordered atoms .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π interactions at 3.86 Å) using CrystalExplorer .
Q. What strategies elucidate pharmacological mechanisms of action?
- Biological assays : Enzyme inhibition (IC) and cytotoxicity (MTT) profiles correlate structural modifications (e.g., methylsulfanyl vs. methoxy) with activity .
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., nitro) at the anilino ring enhances antiproliferative effects .
- Metabolic stability : LC-MS/MS tracks degradation products in microsomal assays to identify vulnerable sites (e.g., acrylonitrile hydrolysis) .
Q. How is polymorphism addressed in crystallography studies?
- Crystallization screening : Varying solvents (e.g., DMSO vs. acetonitrile) and temperatures (4°C vs. RT) generates distinct polymorphs .
- Powder X-ray Diffraction (PXRD) : Compares experimental patterns with simulated data from single-crystal structures to detect phase impurities .
- Differential Scanning Calorimetry (DSC) : Identifies thermal events (melting points, glass transitions) unique to each polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
